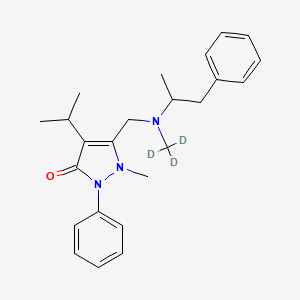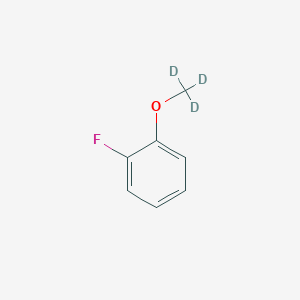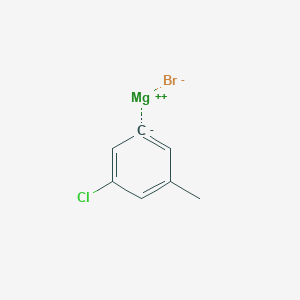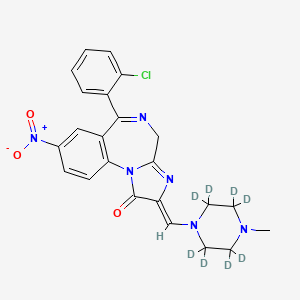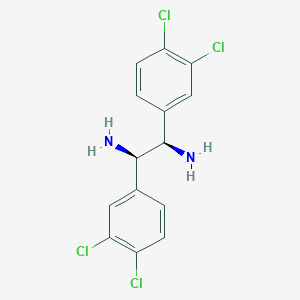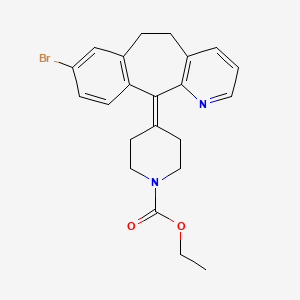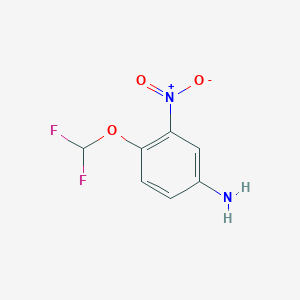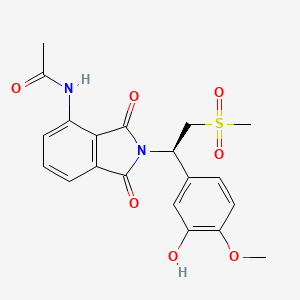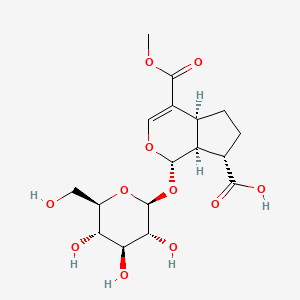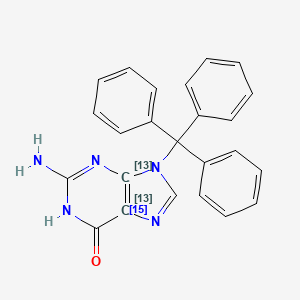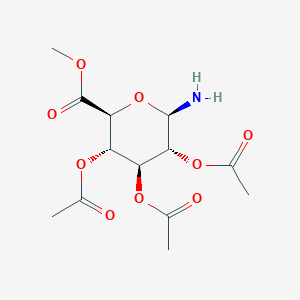
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is a carbohydrate derivative used in various biological studies. It is particularly noted for its role in the identification of inhibitors for fibroblast growth factor binding to heparin and endothelial cells.
Preparation Methods
The synthesis of 1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester typically involves the acetylation of beta-D-glucopyranuronic acid methyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex carbohydrates.
Biology: Inhibitor studies for fibroblast growth factor binding.
Industry: Used in the production of various carbohydrate-based products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as fibroblast growth factor receptors. It inhibits the binding of fibroblast growth factor to heparin and endothelial cells, thereby modulating various biological pathways.
Comparison with Similar Compounds
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is unique due to its specific structure and functional groups. Similar compounds include:
Properties
Molecular Formula |
C13H19NO9 |
|---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxane-2-carboxylate |
InChI |
InChI=1S/C13H19NO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,14H2,1-4H3/t8-,9-,10+,11-,12+/m0/s1 |
InChI Key |
PNVXGQJLIHLVLH-HHHUOAJASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




